molecular formula C₂₀H₃₂O B1146984 (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal CAS No. 13920-12-2

(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal

Cat. No.: B1146984
CAS No.: 13920-12-2
M. Wt: 288.47
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal is a polyunsaturated aldehyde with a complex structure characterized by multiple double bonds and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal typically involves the use of geranylgeranyl pyrophosphate as a precursor. The process includes a series of condensation reactions, often catalyzed by specific enzymes or chemical catalysts, to form the desired polyunsaturated aldehyde structure .

Industrial Production Methods

Industrial production methods for this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the precursor compounds, followed by chemical synthesis to achieve the final product. These methods aim to optimize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and efficiency .

Major Products

The major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

Chemistry

In chemistry, (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential role in cellular processes and signaling pathways. It may serve as a model compound for understanding the behavior of polyunsaturated aldehydes in biological systems .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry

Industrially, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its distinct aroma and reactivity make it valuable in the formulation of various consumer products .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal apart is its aldehyde functional group, which imparts unique reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15-16H,6-8,10,12,14H2,1-5H3/b18-11+,19-13+,20-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHRJMXIKKJVHG-QIRCYJPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CC=O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C=O)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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